molecular formula C10H8FNOS2 B3504867 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B3504867
M. Wt: 241.3 g/mol
InChI Key: OUFKUJJPYFOWMZ-UHFFFAOYSA-N
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Description

5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one typically involves the following steps:

  • Starting Materials: : The synthesis begins with 5-fluoroindole as the starting material.

  • Formation of Spiro Structure: : The indole ring is then reacted with a dithiolane derivative under specific conditions to form the spiro structure.

  • Fluorination: : Fluorination of the spiro compound is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, and acetic acid.

  • Reduction: : LiAlH4, NaBH4, and ethanol.

  • Substitution: : Amines, alcohols, and solvents like dichloromethane (DCM).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted derivatives of the spiro compound.

Scientific Research Applications

5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity, leading to its biological activity.

Comparison with Similar Compounds

5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one is unique due to its spiro structure and fluorine substitution. Similar compounds include:

  • 5-fluoroindoline: : Lacks the spiro structure.

  • 5-fluorospiro[indoline-3,2'-thiazolidine]-2,4'-dione: : Similar spiro structure but different heterocyclic components.

Properties

IUPAC Name

5'-fluorospiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKUJJPYFOWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
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5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
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5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
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5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 5
5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one

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